molecular formula C4H2Na2O5 B14152328 Disodium trans-epoxysuccinate CAS No. 41999-61-5

Disodium trans-epoxysuccinate

Cat. No.: B14152328
CAS No.: 41999-61-5
M. Wt: 176.03 g/mol
InChI Key: BOOBCDRJMPBXQP-OLXYHTOASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium trans-epoxysuccinate is a chemical compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and two sodium ions. This compound is known for its role in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium trans-epoxysuccinate can be synthesized through the epoxidation of maleic acid or its derivatives. The reaction typically involves the use of peracids, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Disodium trans-epoxysuccinate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Disodium trans-epoxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Disodium trans-epoxysuccinate can be compared with other epoxides, such as cis-epoxysuccinate and other epoxysuccinate derivatives. While all these compounds share the epoxide ring structure, this compound is unique due to its specific stereochemistry and the presence of sodium ions. This uniqueness influences its reactivity and applications.

Comparison with Similar Compounds

  • Cis-epoxysuccinate
  • Epoxysuccinate derivatives

Disodium trans-epoxysuccinate stands out due to its specific properties and the wide range of applications it offers in various scientific fields.

Properties

CAS No.

41999-61-5

Molecular Formula

C4H2Na2O5

Molecular Weight

176.03 g/mol

IUPAC Name

disodium;(2R,3R)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1

InChI Key

BOOBCDRJMPBXQP-OLXYHTOASA-L

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.